molecular formula C9H8BFN2O2 B1532099 1-(4-Fluorophenyl)pyrazole-4-boronic acid CAS No. 1072945-89-1

1-(4-Fluorophenyl)pyrazole-4-boronic acid

Cat. No.: B1532099
CAS No.: 1072945-89-1
M. Wt: 205.98 g/mol
InChI Key: RKNFXJIPDALCBH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pyrazole-4-boronic acid is a heterocyclic organic compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Molecular Structure Analysis

The molecular formula of this compound is C9H8BFN2O2 . The molecular weight is 206.0 . The InChI Key, which is a unique identifier for chemical substances, is RKNFXJIPDALCBH-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also undergo catalytic protodeboronation, a process that involves the removal of a boron atom from an organic molecule .

Scientific Research Applications

Sugar Recognition in Water

A novel boronic acid fluorophore/beta-cyclodextrin complex sensor, incorporating a pyrazole structure similar to 1-(4-Fluorophenyl)pyrazole-4-boronic acid, has been designed for selective sugar recognition in aqueous environments. The sensor exhibits efficient fluorescence emission response upon sugar binding at neutral pH conditions, demonstrating potential applications in the detection and quantification of sugars in water. The binding selectivity and ability of the sensor have been systematically evaluated, revealing high selectivity towards specific monosaccharides (A. Tong et al., 2001).

Organic Synthesis

Fluorescence Emission and NLO Properties

Certain coumarin-based fluorophores, which could be structurally related to this compound, have been synthesized and characterized for their solid-state photoluminescence properties. These compounds exhibit interesting emission properties with wavelengths ranging from green to red, depending on their molecular structure. The study of such fluorophores, including a benzocoumarin-phenyl boronic acid hybrid, reveals the potential for applications in fluorescence-based sensors and devices, demonstrating the versatility of boronic acid derivatives in photophysical research (Yi-feng Sun et al., 2012).

Safety and Hazards

Safety data sheets indicate that dust formation should be avoided and that mist, gas, or vapors should not be inhaled . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-Fluorophenyl)pyrazole-4-boronic acid are largely influenced by its boronic acid component. Boronic acids are known to interact with various enzymes and proteins, particularly in the Suzuki–Miyaura coupling reaction . . Specific interactions of this compound with particular enzymes or proteins have not been reported yet.

Molecular Mechanism

The molecular mechanism of this compound is primarily associated with its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound participates in the transmetalation process, where it donates its organic group to palladium

Metabolic Pathways

It is known that boronic acids can be involved in a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations . The specific enzymes or cofactors that this compound interacts with, as well as its effects on metabolic flux or metabolite levels, require further study.

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BFN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNFXJIPDALCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674340
Record name [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-89-1
Record name [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)pyrazole-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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